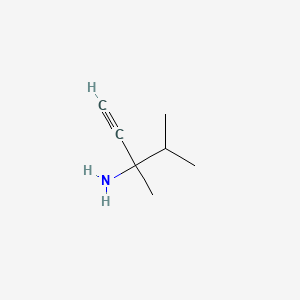![molecular formula C6H10N2O B14625712 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene CAS No. 54541-36-5](/img/structure/B14625712.png)
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[310]hex-2-ene is a unique bicyclic compound characterized by its distinct structural features It contains a three-membered ring fused with a five-membered ring, incorporating an oxygen atom and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diazo compound with an alkyne or alkene in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is unique due to its specific ring structure incorporating an oxygen atom and two nitrogen atoms. This distinct arrangement imparts unique chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
54541-36-5 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1,4,4-trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C6H10N2O/c1-5(2)4-6(3,9-4)8-7-5/h4H,1-3H3 |
InChI Key |
YVEGYNVHOUOQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(O2)(N=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


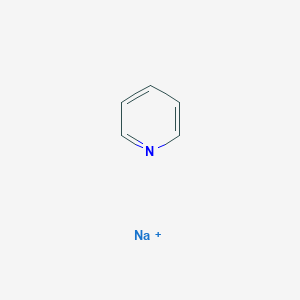
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
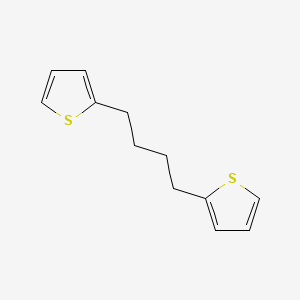
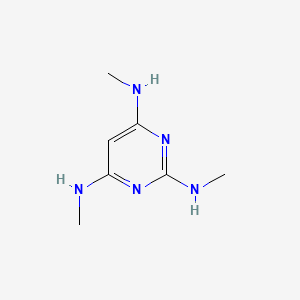
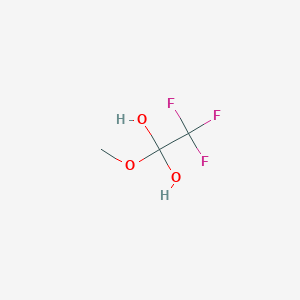
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
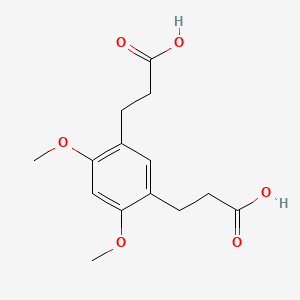
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
